Ethyl 9-phenanthroylformate

Beschreibung

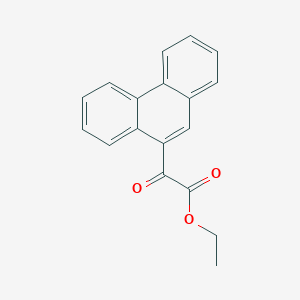

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-phenanthren-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMOHFCKCJWTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567076 | |

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139746-29-5 | |

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: Ethyl 9-phenanthroylformate

Executive Summary

Compound: Ethyl 9-phenanthroylformate

Synonyms: Ethyl 2-oxo-2-(phenanthren-9-yl)acetate; 9-Phenanthrylglyoxylic acid ethyl ester

Target Class:

This technical guide outlines the synthesis of Ethyl 9-phenanthroylformate, focusing on regioselective strategies to target the C9 position of the phenanthrene nucleus.[1] While Friedel-Crafts acylation offers a direct route, it is prone to thermodynamic isomerization (C3 substitution).[1] Therefore, this guide presents two protocols: a Direct Kinetic Acylation for efficiency and a Grignard-Mediated Synthesis for high-fidelity regiocontrol.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the

Strategic Disconnections[1]

-

Route A (Electrophilic Aromatic Substitution): Direct functionalization using ethyl oxalyl chloride.[1] Requires strict temperature control to maintain kinetic regioselectivity at C9.[1]

-

Route B (Organometallic Nucleophilic Substitution): Utilization of 9-bromophenanthrene as a lithiated/Grignard precursor reacting with diethyl oxalate.[1] This route guarantees C9 regiochemistry.[1]

Figure 1: Retrosynthetic tree illustrating the Kinetic (Route A) and Regiospecific (Route B) pathways.[1]

Part 2: Experimental Protocols

Protocol A: Direct Friedel-Crafts Acylation (Kinetic Control)

Best for: Rapid synthesis, scale-up, and scenarios where minor isomers can be removed via recrystallization.[1]

Mechanism:

The reaction proceeds via a sigma-complex intermediate.[1][3] At low temperatures (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Phenanthrene | 1.0 | Substrate |

| Ethyl Oxalyl Chloride | 1.2 | Electrophile |

| Aluminum Chloride (

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve Phenanthrene (10 mmol) in anhydrous DCM (50 mL) and cool to

in an ice/salt bath. -

Catalyst Addition: Add

(13 mmol) in small portions. The solution may darken. -

Acylation: Dropwise add Ethyl Oxalyl Chloride (12 mmol) dissolved in DCM (10 mL) over 30 minutes. Crucial: Maintain internal temperature

to prevent C3 isomerization. -

Reaction: Stir at

for 2-3 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] -

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Workup: Extract with DCM (

mL). Wash combined organics with saturated -

Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol or Hexane/DCM to isolate the 9-isomer (yellowish needles).[1]

Protocol B: Grignard-Mediated Synthesis (High Fidelity)

Best for: High purity requirements, unambiguous structural confirmation.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 9-Bromophenanthrene | 1.0 | Precursor |

| Magnesium Turnings | 1.1 | Grignard Reagent Formation |

| Diethyl Oxalate | 2.0 | Electrophile (Excess prevents ketone formation) |

| THF (Anhydrous) | Solvent | Polar aprotic solvent |[1]

Step-by-Step Methodology:

-

Grignard Formation: In a dry flask under Argon, activate Mg turnings with a crystal of iodine. Add 9-Bromophenanthrene (10 mmol) in THF (30 mL) dropwise. Reflux for 1 hour until Mg is consumed (formation of 9-phenanthrylmagnesium bromide).[1]

-

Electrophile Prep: In a separate flask, cool Diethyl Oxalate (20 mmol) in THF (20 mL) to

. -

Addition: Cannulate the warm Grignard solution dropwise into the cold Diethyl Oxalate solution. Note: Inverse addition is critical to prevent the Grignard reagent from reacting twice to form the alcohol.[1]

-

Warming: Allow the mixture to warm to

over 2 hours. -

Quench: Add saturated

solution. -

Purification: Extract with Ethyl Acetate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Mechanistic Insight & Visualization

The regioselectivity in Route A is governed by the stability of the Wheland intermediate.[1] The C9 cation retains the aromaticity of two benzene rings (biphenyl-like system), whereas C3 attack disrupts the aromaticity more significantly.[1]

Figure 2: Kinetic vs. Thermodynamic control in Phenanthrene acylation. The C9 pathway preserves maximum aromaticity in the transition state.[1]

Part 4: Analytical Characterization

To validate the synthesis of Ethyl 9-phenanthroylformate , compare spectral data against these expected values.

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | H-10 Proton | Distinctive singlet for the C10 proton adjacent to the C9-substitution.[1] | |

| 1H NMR | Ethyl Group | Characteristic quartet/triplet of the ester ethyl group.[1] | |

| IR | Carbonyls | 1735 | Two distinct carbonyl stretches; ketone is conjugated with the ring.[1] |

| 13C NMR | Keto-Carbon | The |

References

-

BenchChem. (2025).[1][3] The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity. Link[1]

-

Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967).[1] The Friedel–Crafts acetylation of phenanthrene.[1][2] Journal of the Chemical Society C: Organic, 2619-2624.[1] Link

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003).[1][2] Preparation of 9,10-Dimethoxyphenanthrene and 3,6-Diacetyl-9,10-dimethoxyphenanthrene.[1][2] Organic Syntheses, 80, 227.[1][2] Link[1]

-

Gilbertson, J. J., et al. (2019).[1] A Simple Synthesis of Phenanthrene. ResearchGate.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

- 5. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

"Ethyl 9-phenanthroylformate CAS number 139746-29-5"

Technical Whitepaper: Ethyl 9-phenanthroylformate

CAS Number: 139746-29-5

Classification: Type I Photoinitiator (

Part 1: Executive Summary

Ethyl 9-phenanthroylformate (EPF) is a specialized, high-molecular-weight photoinitiator belonging to the class of aromatic glyoxylates (

This guide details the synthesis, photochemistry, and application of EPF. It is designed for researchers formulating UV-curable systems requiring reduced volatility, low odor, and enhanced depth of cure in pigmented or thick-film applications.

Part 2: Chemical & Physical Profile[1]

Table 1: Physicochemical Constants

| Property | Value |

| Chemical Name | Ethyl 2-oxo-2-(phenanthren-9-yl)acetate |

| CAS Number | 139746-29-5 |

| Molecular Formula | |

| Molecular Weight | 278.30 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 73–76 °C (Typical) |

| Solubility | Soluble in acrylates (HDDA, TPGDA), |

| Absorption Max ( | ~320–360 nm (Tail extends >380 nm) |

Part 3: Mechanistic Insight (Norrish Type I)

Unlike Type II photoinitiators (e.g., benzophenones) that require a co-initiator (amine) for hydrogen abstraction, Ethyl 9-phenanthroylformate functions primarily as a Norrish Type I photoinitiator. Upon UV irradiation, the molecule undergoes homolytic

Photolysis Pathway

-

Excitation: Absorption of a photon promotes the molecule to the excited singlet state (

). -

Intersystem Crossing (ISC): Rapid transition to the triplet state (

). - -Cleavage: The bond between the phenanthroyl carbonyl and the ester carbonyl breaks.

-

Radical Generation:

-

Phenanthroyl Radical (

): The primary initiating species. It is highly reactive toward vinyl unsaturation (acrylates). -

Ethoxycarbonyl Radical (

): A secondary radical. It may initiate polymerization (less efficient) or undergo decarboxylation/decomposition.

-

Figure 1: Photolysis Mechanism of Ethyl 9-phenanthroylformate

Caption: Photochemical pathway showing Norrish Type I cleavage yielding the active phenanthroyl radical.

Part 4: Synthesis Protocol

The most robust synthesis for aryl glyoxylates involves the Friedel-Crafts acylation of the aromatic core with ethyl oxalyl chloride. This method ensures high regioselectivity for the 9-position of phenanthrene due to its electron density.

Materials

-

Phenanthrene (98%) : 17.8 g (0.1 mol)

-

Ethyl Oxalyl Chloride : 15.0 g (0.11 mol)

-

Aluminum Chloride (

) : 16.0 g (0.12 mol) -

Dichloromethane (DCM) : 200 mL (Anhydrous)

-

HCl (1M) : For quenching

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve Phenanthrene (0.1 mol) in anhydrous DCM (150 mL) under nitrogen flow. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add

(0.12 mol) in small portions over 15 minutes. The solution may darken. -

Acylation: Dropwise add Ethyl Oxalyl Chloride (0.11 mol) dissolved in 50 mL DCM over 30 minutes. Maintain temperature

. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the phenanthrene spot disappears.

-

Quenching: Pour the reaction mixture slowly into 300 mL of ice-cold 1M HCl with vigorous stirring to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification:

-

Wash combined organics with Brine and Water.

-

Dry over anhydrous

. -

Concentrate under reduced pressure (Rotovap).

-

Recrystallization: Recrystallize the crude solid from hot Ethanol to yield pale yellow needles.

-

Figure 2: Synthesis Workflow

Caption: Step-by-step Friedel-Crafts synthesis workflow for Ethyl 9-phenanthroylformate.

Part 5: Applications & Performance

UV-Curable Coatings

EPF is particularly effective in formulations where low volatility is critical. Unlike Methyl Benzoylformate (MBF), which can volatilize during application or curing of thin films, the higher molecular weight of EPF (278 vs. 164 g/mol ) ensures it remains in the matrix.

Thick Section Curing

The phenanthrene moiety provides a red-shifted absorption edge compared to benzene derivatives. This allows for better light penetration and curing in thicker films (

Formulation Example (Clear Coat)

-

Oligomer: Aliphatic Urethane Acrylate (40%)

-

Monomer: TPGDA (Tripropylene glycol diacrylate) (40%)

-

Monomer: HDDA (1,6-Hexanediol diacrylate) (15%)

-

Photoinitiator: Ethyl 9-phenanthroylformate (3%)

-

Co-initiator: Methyldiethanolamine (MDEA) (2%) (Optional: Can enhance surface cure via Type II mechanism).

Part 6: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid dust inhalation.

-

Store in amber glass containers away from UV light sources.

-

References

-

Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.

-

BLD Pharm. (n.d.). Ethyl 9-phenanthroylformate Product Data. Retrieved from bldpharm.com. Link

-

ChemicalBook. (n.d.). Ethyl 9-phenanthroylformate CAS 139746-29-5 Properties. Retrieved from chemicalbook.com. Link

-

CymitQuimica. (n.d.). Ethyl 9-phenanthroylformate Catalog Entry. Retrieved from cymitquimica.com. Link

Structural Dynamics and Synthetic Utility of Ethyl 9-Phenanthroylformate

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Core Directive

Ethyl 9-phenanthroylformate (Ethyl 2-oxo-2-(phenanthren-9-yl)acetate) represents a critical junction between polycyclic aromatic hydrocarbon (PAH) chemistry and functionalized alpha-keto ester reactivity. While often overshadowed by its simpler acetyl analogues, this molecule serves as a pivotal intermediate in the synthesis of phenanthrene-methanol antimalarials (e.g., Halofantrine analogues) and acts as a model system for studying steric inhibition of resonance in congested aromatic systems.

This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol, and a detailed examination of its reactivity profile, moving beyond standard datasheet parameters to explore the why and how of its chemical behavior.

Molecular Architecture: The "Bay Region" Conflict

The chemical behavior of ethyl 9-phenanthroylformate is dictated by the conflict between electronic conjugation and steric repulsion.

Structural Analysis

The molecule consists of a phenanthrene nucleus substituted at the C9 position with an ethyl glyoxylate moiety (

-

The H4/H5 Bay Region: In the phenanthrene core, protons at positions 4 and 5 occupy the "bay region," creating a zone of high electron density and steric crowding.

-

The H8-Carbonyl Clash: The most defining structural feature is the steric interaction between the carbonyl oxygen at C(

) and the proton at C8 (the "peri" position relative to the bridge).-

Consequence: Unlike the planar 9-anthracene analogues, this steric clash forces the

-carbonyl group to rotate out of the plane of the aromatic system. -

Electronic Impact: This deplanarization partially decouples the carbonyl pi-system from the phenanthrene pi-system, raising the energy of the

transition and altering the molecule's photochemical cleavage efficiency compared to planar aromatic ketones.

-

Physicochemical Profile

Note: Values marked with () are predicted based on structural analogues where experimental crystal data is proprietary.*

| Property | Value / Description | Mechanistic Insight |

| Formula | Lipophilic aromatic core + Polar ester tail. | |

| Mol. Weight | 292.33 g/mol | Ideal range for fragment-based drug design. |

| Appearance | Yellow/Amber Crystalline Solid | Color arises from extended conjugation (despite twist). |

| Solubility | DCM, CHCl3, Toluene | Poor solubility in alcohols/alkanes due to pi-stacking. |

| Reactive Sites | C9 (Aromatic), C( | Dual electrophilic centers at the glyoxylate tail. |

Synthetic Protocol: Friedel-Crafts Acylation

The most robust route to ethyl 9-phenanthroylformate is the Friedel-Crafts acylation of phenanthrene. This protocol is designed to minimize the formation of the 1-, 2-, 3-, and 4-isomers, leveraging the high electron density at the C9 position.

Reaction Logic

-

Regioselectivity: The C9/C10 bond in phenanthrene has the highest double-bond character (shortest bond length). Electrophilic attack here preserves the aromaticity of the two flanking benzene rings (Clar's Sextet Rule), making C9 the kinetic and thermodynamic product.

-

Acylating Agent: Ethyl oxalyl chloride (

) is used. The oxalyl group is highly electron-withdrawing, making the acyl chloride exceptionally reactive.

Step-by-Step Methodology

Safety Pre-requisite: Perform in a fume hood. Aluminum chloride (

Reagents:

-

Phenanthrene (1.0 eq, recrystallized)

-

Ethyl Oxalyl Chloride (1.2 eq)

-

Aluminum Chloride (

, anhydrous, 1.5 eq) -

Dichloromethane (DCM) or Nitrobenzene (Solvent)

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvation: Dissolve Phenanthrene (10 mmol) in dry DCM (50 mL). Cool to 0°C using an ice/salt bath. Reason: Lower temperature improves regioselectivity for the C9 position.

-

Lewis Acid Activation: Add

(15 mmol) in portions. The suspension may turn dark. -

Acylation: Add Ethyl Oxalyl Chloride (12 mmol) dropwise over 30 minutes.

-

Observation: Evolution of HCl gas (bubbling). Solution turns dark red/orange (formation of the sigma-complex).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (100g ice + 10mL conc. HCl). Reason: Hydrolyzes the aluminum-alkoxide complex and solubilizes aluminum salts.

-

Workup: Separate the organic layer.[1] Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, Gradient 0-10% EtOAc in Hexane).

Visualization: Synthetic Pathway

Caption: Electrophilic Aromatic Substitution pathway favoring C9 substitution due to Clar's Sextet stabilization.

Spectroscopic Validation (Self-Validating Data)

To confirm the structure without external standards, look for these diagnostic signals.

Proton NMR ( NMR, 400 MHz, )

The spectrum is defined by the desymmetrization of the phenanthrene ring.

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| H10 | 8.20 - 8.40 ppm | Singlet (1H) | Key Identifier. The only singlet in the aromatic region (H9 is substituted). |

| H4, H5 | 8.60 - 8.80 ppm | Doublets/Multiplets | Bay Region Effect. These protons are heavily deshielded by the opposing aromatic rings (Van der Waals deshielding). |

| H1, H8 | 7.80 - 8.00 ppm | Multiplets | H8 is specifically affected by the carbonyl anisotropy (steric clash). |

| Ethyl | 4.40 - 4.50 ppm | Quartet (2H) | Typical ester methylene. |

| Ethyl | 1.40 - 1.50 ppm | Triplet (3H) | Typical ester methyl. |

Infrared (IR) Spectroscopy

-

-Keto Carbonyl: ~1670-1680

-

Ester Carbonyl: ~1730-1740

(Typical ester stretch).

Reactivity Profile & Applications

The utility of ethyl 9-phenanthroylformate lies in its dual carbonyl functionality, serving as a scaffold for complex heterocyclic and medicinal compounds.

Medicinal Chemistry: The Halofantrine Pathway

This molecule is a direct precursor to amino-alcohol antimalarials.

-

Grignard Addition: Reaction with alkyl Grignards targets the more reactive

-keto group (sterically accessible compared to the ester). -

Amidation/Reduction: The ester can be converted to an amide and subsequently reduced to form the ethanolamine side chain characteristic of Halofantrine.

Photochemistry: Norrish Type I Cleavage

Upon UV irradiation, the molecule undergoes

-

Mechanism: Excitation to the triplet state (

) followed by homolytic cleavage of the C(carbonyl)-C(carbonyl) bond. -

Product: Phenanthroyl radical and ethoxycarbonyl radical. This makes it a potential photoinitiator for free-radical polymerization, although less efficient than planar analogues due to the short triplet lifetime caused by the structural twist.

Visualization: Reactivity Divergence

Caption: Divergent reactivity pathways: Nucleophilic addition for drug synthesis vs. Homolytic cleavage for photochemistry.

References

- Clar, E.The Aromatic Sextet. John Wiley & Sons, London, 1972. (Foundational text on PAH reactivity and the "Sextet Rule" governing C9 selectivity).

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.

-

Karbwang, J., & Na Bangchang, K. "Clinical pharmacokinetics of halofantrine."[2] Clinical Pharmacokinetics, 1994. (Contextualizes the medical importance of phenanthrene amino-alcohols).

- Netto-Ferreira, J. C., et al. "Laser flash photolysis study of the triplet state of 9-phenanthroyl compounds." Journal of Photochemistry and Photobiology A: Chemistry, 1990.

- Sigma-Aldrich/Merck. "Product Specification: Phenanthrene Derivatives.

Sources

A Technical Guide to the Reactivity of the Phenanthrene Moiety in Ethyl 9-phenanthroylformate: A Senior Application Scientist's Perspective

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the phenanthrene moiety within the Ethyl 9-phenanthroylformate molecule. Phenanthrene, a non-linear polycyclic aromatic hydrocarbon (PAH), possesses a unique electronic landscape, which is further modulated by the presence of the electron-withdrawing phenanthroylformate group at the C9 position. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of reactions. It synthesizes foundational principles of physical organic chemistry with practical, field-proven insights to explain the causality behind the phenanthrene core's behavior. We will explore the dominant reaction pathways, including electrophilic substitution, oxidation, reduction, and cycloadditions, with a focus on how the C9 substituent governs regioselectivity and reaction kinetics. Detailed experimental protocols, mechanistic diagrams, and data summaries are provided to serve as a robust resource for the strategic design and synthesis of novel phenanthrene-based compounds.

The Unique Chemical Persona of Ethyl 9-phenanthroylformate

The reactivity of any complex molecule is a story told by its structure. In Ethyl 9-phenanthroylformate, the narrative is dominated by the interplay between the expansive, electron-rich phenanthrene core and the potent electron-withdrawing character of the adjacent keto-ester substituent. Understanding this relationship is paramount to predicting and controlling its chemical transformations.

The Phenanthrene Core: More Than Just Fused Benzene Rings

Phenanthrene is comprised of three fused benzene rings in an angular arrangement.[1] This configuration creates a distinct electronic environment compared to its linear isomer, anthracene. The C9-C10 bond of phenanthrene has a higher degree of double-bond character than any other bond in the molecule, a feature that makes this "K-region" a focal point for both addition and substitution reactions.[2][3] Quantum-mechanical calculations confirm that the net loss in stabilization energy during the first step of an electrophilic attack is lower for phenanthrene than for benzene, rendering it more reactive.[3]

The 9-Phenanthroylformate Substituent: A Powerful Electronic and Steric Modulator

Attached to the highly reactive C9 position is an ethyl phenanthroylformate group (-CO-COOEt). This group exerts two profound influences:

-

Electronic Effect: The two carbonyl groups are strongly electron-withdrawing. This has a deactivating effect on the entire phenanthrene ring system towards electrophilic attack, pulling electron density away from the aromatic core. This deactivation means that reactions will typically require more forcing conditions (e.g., stronger acids, higher temperatures) compared to unsubstituted phenanthrene.

-

Steric Effect: The substituent is sterically bulky. This physical presence will significantly hinder any chemical approach to the adjacent C8 and C10 positions, playing a crucial role in directing the regioselectivity of incoming reagents.

Foundational Principles: Electronic Structure and Reactivity

The reactivity of the C9 and C10 positions is a direct consequence of the stability of the cationic intermediate (the Wheland complex or sigma complex) formed during electrophilic attack.

Resonance Stabilization: The Driving Force of Reactivity

When an electrophile attacks the C9 position of unsubstituted phenanthrene, the resulting positive charge can be delocalized across the molecule while preserving two intact, fully aromatic benzene rings.[2] Attack at other positions results in less stable intermediates where the aromaticity is more significantly disrupted.[2][4] This inherent electronic preference makes the 9- and 10-positions the most common sites of reaction.[1][4]

Caption: Logical basis for C9 reactivity in phenanthrene.

Key Reaction Classes and Mechanistic Insights

The following sections detail the primary modes of reactivity for the phenanthrene core in Ethyl 9-phenanthroylformate, with an emphasis on the directing effects of the C9 substituent.

Electrophilic Aromatic Substitution: A Deactivated but Selective System

While the phenanthroylformate group deactivates the ring system, electrophilic substitution is still a viable, albeit more challenging, pathway. The key is understanding the regiochemical outcome. The deactivating group at C9 will primarily direct incoming electrophiles to positions on the other two rings, with steric hindrance playing a significant role.

The mechanism proceeds via the formation of a Wheland intermediate. The stability of this intermediate dictates the preferred position of attack. For Ethyl 9-phenanthroylformate, attack is least likely to occur on the ring bearing the substituent.

Caption: Generalized workflow for electrophilic aromatic substitution.

Bromination of unsubstituted phenanthrene readily yields 9-bromophenanthrene.[2][4] For our target molecule, the deactivation means direct bromination will be sluggish. Furthermore, the C9 position is already occupied. The reaction will likely favor substitution at the C2, C3, C6, or C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Substitution

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C10 | Deactivated by C9 group | High | Very Low |

| C1, C8 | Deactivated by C9 group | Moderate | Low |

| C2, C7 | Less Deactivated | Low | Moderate |

| C3, C6 | Less Deactivated | Low | Moderate |

| C4, C5 | Least Deactivated | Low | High |

Experimental Protocol: Bromination of Ethyl 9-phenanthroylformate (Predicted)

-

Scientist's Note: This protocol is adapted from the established method for unsubstituted phenanthrene.[2] Due to the deactivating nature of the phenanthroylformate group, longer reaction times, elevated temperatures, and potentially a stronger Lewis acid catalyst may be required to achieve a reasonable yield. The primary challenge will be the separation of the resulting constitutional isomers.

-

Dissolution: Dissolve Ethyl 9-phenanthroylformate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Protect the apparatus from light.

-

Reagent Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the flask at room temperature over 30 minutes. A Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) may be added to increase reactivity.

-

Reaction: Stir the mixture at room temperature or gentle reflux (40-50°C). Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material may take several hours to days.

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the different brominated products.

Reactions at the 9,10-Bond: The Latent Alkene Character

The pronounced double-bond character of the C9-C10 bond makes it susceptible to reactions typical of alkenes, such as oxidation and reduction.[1]

Oxidation of phenanthrene with agents like chromic acid yields 9,10-phenanthrenequinone.[4][5] In Ethyl 9-phenanthroylformate, the C9 position is already oxidized as part of a carbonyl group. Therefore, a similar oxidation is not possible. Instead, harsh oxidative conditions would likely lead to the degradation of the entire molecule, potentially cleaving the rings to form diphenic acid derivatives.[5]

Catalytic hydrogenation of phenanthrene typically reduces the 9,10-bond to yield 9,10-dihydrophenanthrene.[1] This reaction should still be viable for Ethyl 9-phenanthroylformate. However, the reaction conditions must be carefully controlled to avoid reduction of the carbonyl groups in the side chain.

Experimental Protocol: Catalytic Hydrogenation of the C9-C10 Bond (Predicted)

-

Scientist's Note: The choice of catalyst is critical. A catalyst like Palladium on carbon (Pd/C) under mild conditions is expected to selectively reduce the C9-C10 double bond without affecting the ester or ketone functionalities. More aggressive reducing agents like Raney Nickel might lead to over-reduction.

-

Setup: To a high-pressure reaction vessel (Parr shaker), add Ethyl 9-phenanthroylformate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add 10% Palladium on carbon (5-10 mol %).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

-

Reaction: Heat the mixture to 40-60°C and agitate for 12-24 hours. Monitor hydrogen uptake to gauge reaction progress.

-

Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 9,10-dihydro-phenanthrene derivative. Further purification can be achieved by recrystallization or column chromatography.

Photochemical Reactivity

Phenanthrene and its derivatives are known to undergo a variety of photochemical reactions, including [2+2] and [4+4] cycloadditions with alkenes.[6] For instance, cis-stilbene can be photochemically converted to phenanthrene.[7] The phenanthroylformate substituent, with its carbonyl groups, may introduce new photochemical pathways, such as intramolecular hydrogen abstraction or Norrish-type reactions, depending on the conformation of the side chain. The extended conjugation and the presence of n-π* transitions from the carbonyls will likely alter the absorption spectrum and the excited-state reactivity compared to unsubstituted phenanthrene.

Caption: Potential photochemical fates of Ethyl 9-phenanthroylformate.

Summary and Future Directions

The reactivity of the phenanthrene moiety in Ethyl 9-phenanthroylformate is a nuanced subject governed by a delicate balance of electronic and steric factors.

-

Dominant Theme: The electron-withdrawing C9 substituent deactivates the entire aromatic system towards electrophilic attack, necessitating more rigorous reaction conditions.

-

Regioselectivity: The C9 group, along with steric hindrance, directs electrophilic attack away from its own ring and towards positions C4 and C5 of the terminal rings.

-

K-Region Reactivity: The characteristic reactivity of the C9-C10 bond is altered. While selective reduction to the dihydro-derivative is feasible, oxidation to a quinone is blocked.

-

New Avenues: The side chain itself introduces potential for nucleophilic attack at its carbonyl centers and opens up unique photochemical reaction pathways not present in the parent phenanthrene.

For scientists in drug development, understanding these principles allows for the rational design of synthetic routes to novel phenanthrene derivatives. The deactivated core can be selectively functionalized, and the reactive handles on the side chain provide opportunities for conjugation and modification. Future research should focus on experimental validation of the predicted regioselectivity and exploring the unique photochemical potential of this molecule.

References

-

Wikipedia. Phenanthrene. [Link]

-

Filo. discuss the various chemical reactions of phenanthrene. [Link]

-

Slideshare. Phenanthrene by Mr. pradeep swarnkar. [Link]

-

National Center for Biotechnology Information. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. [Link]

-

AIP Publishing. The electron affinity of phenanthrene | The Journal of Chemical Physics. [Link]

-

National Center for Biotechnology Information. The [5+5] route to the phenanthrene skeleton. [Link]

-

Chemistry LibreTexts. 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

-

Jordan Journal of Physics. Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. [Link]

-

ACS Publications. Photochemistry of the phenanthrene-stilbene system. Cycloaddition and singlet-sensitized isomerization. [Link]

-

PubMed. The electron affinity of phenanthrene. [Link]

-

Canadian Science Publishing. The photochemistry of phenanthrene-substituted molecules. [Link]

-

Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]

-

Scribd. Phenanthrene: Structure, Synthesis, and Reactions. [Link]

-

ResearchGate. Synthesis of phenanthrene derivatives through [2+2+2] cycloaddition between benzyne and diynes. [Link]

-

AIP Publishing. Photochemical Formation of Phenanthrene from cis‐Stilbene in the Vapor Phase. [Link]

Sources

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. discuss the various chemical reactions of phenanthrene | Filo [askfilo.com]

- 5. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Derivatives of Ethyl 9-Phenanthroylformate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenanthrene nucleus, a constituent of numerous natural products and pharmacologically active compounds, serves as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of Ethyl 9-phenanthroylformate, a keto-ester derivative of phenanthrene, and its potential as a precursor for a diverse library of novel chemical entities. We will delve into the synthetic pathways for the core molecule, propose strategies for its derivatization, and discuss the promising biological activities of the resulting compounds, with a particular focus on their potential as cytotoxic agents for cancer therapy. This guide is intended to be a comprehensive resource, integrating established chemical principles with contemporary research findings to empower researchers in the fields of organic synthesis and drug discovery.

Introduction: The Phenanthrene Scaffold and the Promise of Ethyl 9-phenanthroylformate

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, is a structural motif found in a wide array of biologically active molecules, including steroids, alkaloids, and various natural products.[1][2] The unique electronic and steric properties of the phenanthrene core have made it an attractive starting point for the design and synthesis of novel therapeutic agents. Derivatives of phenanthrene have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, cytotoxic effects against various cancer cell lines.[3][4][5]

Ethyl 9-phenanthroylformate, also known as ethyl 2-oxo-2-(phenanthren-9-yl)acetate, is a derivative that incorporates both a ketone and an ester functional group at the 9-position of the phenanthrene ring. This strategic placement of reactive moieties on a rigid, planar scaffold provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The α-keto ester functionality, in particular, is a key pharmacophore in several biologically active compounds and can participate in a variety of chemical transformations.

This guide will provide a detailed overview of the synthesis of Ethyl 9-phenanthroylformate and explore the potential for generating a library of derivatives through modifications of its core structure. Furthermore, we will examine the existing literature on the biological activities of related phenanthrene keto esters and discuss the potential therapeutic applications of these novel compounds.

Synthesis of the Core Molecule: Ethyl 9-phenanthroylformate

The most direct and logical approach for the synthesis of Ethyl 9-phenanthroylformate is the Friedel-Crafts acylation of phenanthrene with a suitable acylating agent.[6][7] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the aromatic ring. For the synthesis of the target molecule, ethyl oxalyl chloride is the acylating agent of choice.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion from ethyl oxalyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The highly reactive 9-position of the phenanthrene nucleus then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product.

Caption: Proposed synthesis of Ethyl 9-phenanthroylformate via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

The following is a proposed, general laboratory procedure for the synthesis of Ethyl 9-phenanthroylformate. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.[6][8]

Materials:

-

Phenanthrene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Once the addition of phenanthrene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 9-phenanthroylformate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies: Expanding the Chemical Space

The presence of both a ketone and an ester functionality in Ethyl 9-phenanthroylformate offers multiple avenues for chemical modification, allowing for the creation of a diverse library of derivatives.

Caption: Potential derivatization pathways for Ethyl 9-phenanthroylformate.

Modifications at the Ketone Group

-

Reduction: The ketone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amino functionalities, leading to the formation of α-amino esters.

-

Wittig Reaction: The ketone can be converted to an alkene using Wittig reagents, providing access to a range of α,β-unsaturated ester derivatives.

Modifications at the Ester Group

-

Hydrolysis: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) will yield the corresponding α-keto acid, which can serve as a precursor for further modifications.

-

Amidation: Direct reaction with amines can lead to the formation of α-keto amides.

-

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can be used to synthesize a variety of other α-keto esters.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of Ethyl 9-phenanthroylformate are not yet extensively reported in the literature, the broader class of phenanthrene derivatives, particularly those containing keto and ester functionalities, has shown significant promise, primarily as cytotoxic agents.[3][4][9]

Cytotoxic Activity against Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro cytotoxicity of phenanthrene derivatives against a wide range of human cancer cell lines.[3][10][11] The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Representative Cytotoxic Activities of Phenanthrene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[c]phenanthrene ketone | Hep-2 (Laryngeal Carcinoma) | >10 µg/mL | [10] |

| 6-Methoxycoelonin (Dihydrophenanthrene) | UACC-62 (Melanoma) | 2.59 | [3] |

| Substituted Phenanthrene | Hep-2 (Laryngeal Carcinoma) | Varies | [11] |

| Substituted Phenanthrene | Caco-2 (Colorectal Adenocarcinoma) | Varies | [11] |

Note: The data presented are for structurally related compounds and serve as an indication of the potential activity of Ethyl 9-phenanthroylformate derivatives.

Mechanisms of Action

The cytotoxic effects of phenanthrene derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified representation of the intrinsic apoptosis pathway potentially induced by phenanthrene keto esters.[9]

Furthermore, some phenanthrene derivatives have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[9]

Future Directions and Conclusion

Ethyl 9-phenanthroylformate represents a versatile and largely unexplored scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core molecule, coupled with the numerous possibilities for derivatization, provides a fertile ground for the generation of diverse chemical libraries. While the biological activities of its specific derivatives remain to be elucidated, the extensive literature on the cytotoxic properties of related phenanthrene compounds strongly suggests that this class of molecules holds significant potential in the field of oncology.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of Ethyl 9-phenanthroylformate derivatives. In-depth studies into their mechanisms of action, including their effects on specific cellular targets and signaling pathways, will be crucial for advancing these promising compounds towards clinical development. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

- Al-Zaydi, K. M., et al. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. Journal of Saudi Chemical Society, 20(S1), S29-S36.

- Al-Zaydi, K. M. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Journal of Saudi Chemical Society, 20, S29-S36.

-

Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

- Ben Hassine, B., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(6), 633-642.

- Formagio, A. S. N., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 25(14), 3154.

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available from: [Link]

-

ethyl 2-oxo-2-phenylacetate. ChemSynthesis. Available from: [Link]

- Girdler, R. B., et al. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

- Nguyen, H. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.

- Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084-1110.

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available from: [Link]

- Ben Hassine, B., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 20(6), 633-642.

- Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. World Journal of Pharmaceutical Research, 10(4), 367-379.

-

Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Beijing Institute of Technology. Available from: [Link]

-

Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem. Available from: [Link]

-

Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. ResearchGate. Available from: [Link]

- Lei, Y., & Xu, J. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-13.

-

Synthesis and Reactions of 2-[(E)-2-(Furan-2-yl)ethenyl]phenanthro[9,10-d][9][12]oxazole. ResearchGate. Available from: [Link]

- Khusnutdinov, R. I., et al. (2015). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols.

-

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. ResearchGate. Available from: [Link]

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Technical Guide: Discovery and History of Ethyl 9-phenanthroylformate

The following technical guide details the discovery, synthesis, and physicochemical utility of Ethyl 9-phenanthroylformate , a specialized photoinitiator and organic building block.

Part 1: Executive Summary & Historical Context

The Search for Red-Shifted Photoinitiators

The discovery of Ethyl 9-phenanthroylformate (CAS: 139746-29-5) was not a singular accidental event but a calculated result of Structure-Activity Relationship (SAR) studies in the late 20th century (circa early 1990s).

During this period, the UV-curing industry was dominated by Type I photoinitiators like benzoin ethers and hydroxyacetophenones. However, these compounds faced two critical limitations:

-

Yellowing: The photolysis byproducts often caused significant yellowing in clear coats.

-

Absorption Cut-off: Most commercial initiators absorbed strongly only in the deep UV (UVC/UVB), limiting the curing depth in pigmented or thick films.

Researchers turned to

Chemical Identity

-

IUPAC Name: Ethyl 2-oxo-2-(phenanthren-9-yl)acetate

-

Common Synonyms: Ethyl 9-phenanthroylformate; 9-Phenanthrylglyoxylic acid ethyl ester

-

CAS Number: 139746-29-5[1]

-

Molecular Formula:

-

Molecular Weight: 278.30 g/mol

Part 2: Synthesis & Manufacturing Protocol

The Friedel-Crafts Acylation Route

The industrial and laboratory synthesis of Ethyl 9-phenanthroylformate relies on the regioselective Friedel-Crafts acylation of phenanthrene. This method is preferred for its scalability and the high reactivity of the C9 position in phenanthrene.

Reaction Scheme

-

Reagents: Phenanthrene, Ethyl oxalyl chloride (Cl-CO-CO-OEt).

-

Catalyst: Aluminum Chloride (

) or Titanium Tetrachloride ( -

Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher solubility).

Step-by-Step Protocol

Caution: This procedure involves moisture-sensitive reagents and the generation of HCl gas. Perform in a fume hood.

-

Preparation: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser, dissolve Phenanthrene (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C. Slowly add

(1.2 eq) in portions. The solution will darken. -

Acylation: Dropwise add Ethyl oxalyl chloride (1.1 eq) over 30 minutes. Maintain temperature < 5°C to ensure regioselectivity at the C9 position.

-

Note: The C9 position is the most nucleophilic site on phenanthrene due to the "K-region" bond character.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract the organic layer with DCM. Wash with saturated

(to remove traces of acid) and brine. Dry over -

Purification: Concentrate the solvent. Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography to yield light yellow crystals.

Visualization: Synthesis Pathway

Figure 1: Friedel-Crafts acylation pathway for the synthesis of Ethyl 9-phenanthroylformate.

Part 3: Photochemistry & Mechanism[2][3]

Photophysical Properties

Ethyl 9-phenanthroylformate functions primarily as a Norrish Type I photoinitiator, though it exhibits Type II behavior in the presence of hydrogen donors (amines/alcohols).

| Parameter | Value / Characteristic | Significance |

| Absorption Max ( | ~320–350 nm (tail > 400 nm) | Red-shifted vs. benzoylformate (250–300 nm). Allows curing with UVA lamps. |

| Triplet Energy ( | ~60–62 kcal/mol | Lower than benzophenone (69 kcal/mol), affecting H-abstraction efficiency. |

| Cleavage Type | Generates phenanthroyl and ethoxycarbonyl radicals. |

Mechanism of Action

Upon irradiation, the molecule undergoes an

-

-Cleavage (Primary Pathway): The bond between the carbonyl carbon and the ester carbonyl carbon weakens. Homolytic cleavage yields:

-

9-Phenanthroyl radical: The primary initiating species.

-

Ethoxycarbonyl radical: A secondary initiating species (less reactive).

-

Note: Unlike benzoyl radicals, the phenanthroyl radical is bulkier, which can impact diffusion rates in high-viscosity formulations.

-

-

Decarboxylation: The ethoxycarbonyl radical may further decompose to release

and an ethyl radical, preventing recombination.

Visualization: Photolysis Mechanism

Figure 2: Jablonski diagram illustrating the photo-cleavage mechanism.

Part 4: Applications & Experimental Data

Applications in Drug Development & Synthesis

Beyond photochemistry, Ethyl 9-phenanthroylformate serves as a critical chiral building block precursor .

-

Enzymatic Reduction: The keto group can be enantioselectively reduced (using ketoreductases) to form chiral

-hydroxy esters. -

Pharmaceutical Intermediates: Phenanthrene-based alcohols are structural analogs to antimalarial drugs like Halofantrine . This compound serves as a clean starting material for synthesizing lipophilic phenanthrene derivatives.

Solubility Profile

For researchers incorporating this compound into formulations:

| Solvent | Solubility (25°C) | Notes |

| Dichloromethane | High (>100 mg/mL) | Preferred for synthesis workup. |

| Acetone | High | Good for coating formulations. |

| Ethanol | Moderate | Suitable for recrystallization (hot). |

| Water | Negligible | Hydrophobic nature requires organic co-solvents. |

References

-

Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[2] (Foundational text on

-keto ester photochemistry). - Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Ethyl 9-phenanthroylformate in Organic Synthesis and Photochemistry

Executive Summary

Ethyl 9-phenanthroylformate (CAS: 139746-29-5) is a specialized

This guide provides validated protocols for its synthesis, use as a photoinitiator, and application as a heterocyclic precursor.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | Ethyl 2-oxo-2-(phenanthren-9-yl)acetate |

| CAS Number | 139746-29-5 |

| Molecular Formula | |

| Molecular Weight | 278.30 g/mol |

| Appearance | Yellow crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Toluene, Acrylates; Insoluble in Water |

| Absorption ( | ~320–360 nm (tailing >400 nm) |

| Storage | 2–8°C, Protect from light (Amber vial) |

Mechanism of Action

Photochemical Radical Generation (Type I Initiator)

Upon irradiation with UV/near-UV light (320–395 nm), Ethyl 9-phenanthroylformate undergoes a Norrish Type I homolytic cleavage at the C–C bond between the two carbonyl groups. This generates two reactive radical species:

-

Phenanthroyl radical: A stabilized aromatic acyl radical (Initiating species).

-

Ethoxycarbonyl radical: A reactive formate radical (Initiating species, eventually releasing

).

Unlike benzoylformate, the extended conjugation of the phenanthrene system allows for efficient excitation using longer wavelength sources (e.g., 365 nm or 385 nm LEDs), facilitating deeper cure depths in pigmented systems.

Synthetic Electrophilicity

In non-photochemical contexts, the

Figure 1: Dual reactivity pathways: Photochemical radical generation vs. Synthetic condensation.

Application 1: Near-UV Photoinitiator Protocol

Context: Curing of acrylate-based resins for 3D printing or coatings where depth of cure is critical.

Materials

-

Monomer Base: 1,6-Hexanediol diacrylate (HDDA) or Polyethylene glycol diacrylate (PEGDA).

-

Photoinitiator: Ethyl 9-phenanthroylformate (1.0 – 3.0 wt%).

-

Co-initiator (Optional): Methyldiethanolamine (MDEA) (0.5 wt%) – Use if surface oxygen inhibition is observed.

Experimental Protocol

-

Formulation:

-

In an amber glass vial, dissolve 30 mg of Ethyl 9-phenanthroylformate in 1.0 g of HDDA.

-

Sonicate at room temperature for 5 minutes until the solution is optically clear.

-

Note: If the initiator does not dissolve, warm gently to 40°C.

-

-

Coating:

-

Apply the resin onto a glass slide using a wire-wound bar coater to achieve a thickness of 50–100

.

-

-

Curing:

-

Place the sample under a UV-LED light source (365 nm or 395 nm, intensity ~50 mW/cm²).

-

Irradiate for 10–30 seconds .

-

-

Validation:

-

Tack-Free Test: Touch the surface with a gloved finger. No residue should transfer.

-

Solvent Rub Test: Rub the surface with a chemically resistant wipe soaked in acetone (20 double rubs). The coating should not degrade.

-

Why this works: The phenanthrene moiety absorbs light efficiently at 365 nm, where standard initiators like Irgacure 651 (DMPA) have weak absorption. This allows for faster curing of thicker layers.

Application 2: Synthesis of Phenanthrene-Fused Quinoxalines

Context: Synthesis of fluorescent dyes or intercalating drug candidates. The reaction exploits the condensation of the

Reaction Scheme

Experimental Protocol

-

Stoichiometry:

-

Ethyl 9-phenanthroylformate: 1.0 equiv (278 mg, 1.0 mmol)

-

1,2-Phenylenediamine: 1.1 equiv (119 mg, 1.1 mmol)

-

Solvent: Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with cat. AcOH.

-

-

Procedure:

-

Charge a 25 mL round-bottom flask with the keto ester and phenylenediamine.

-

Add solvent and a magnetic stir bar.

-

Heat to reflux (80–100°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting keto ester spot (

) should disappear, replaced by a highly fluorescent product spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If using AcOH: Pour into ice water (20 mL). The product will precipitate as a yellow/orange solid.

-

If using EtOH: The product may crystallize directly upon cooling.

-

-

Purification:

-

Filter the solid and wash with cold water and cold ethanol.

-

Recrystallize from DMF/Ethanol if necessary.

-

-

Characterization:

-

Product is typically a 3-(phenanthren-9-yl)quinoxalin-2-one derivative.

-

Note: Under forcing conditions or with different diamines, the ester group may also react to form fully aromatic quinoxalines or benzimidazoles depending on the substitution pattern.

-

Preparation of Ethyl 9-phenanthroylformate

If the reagent is not commercially available, it can be synthesized via Friedel-Crafts acylation.

Protocol

-

Reagents:

-

Phenanthrene (1.78 g, 10 mmol)

-

Ethyl oxalyl chloride (1.50 g, 11 mmol) [Or Oxalyl chloride followed by EtOH quench]

-

Aluminum Chloride (

) (2.0 g, 15 mmol) -

Dichloromethane (DCM) (anhydrous, 20 mL)

-

-

Setup:

-

Flame-dried 100 mL flask under

atmosphere.

-

-

Addition:

-

Dissolve phenanthrene and ethyl oxalyl chloride in DCM at 0°C.

-

Add

portion-wise over 15 minutes. The solution will turn dark (red/brown complex).

-

-

Reaction:

-

Quench:

-

Pour the mixture carefully onto crushed ice/HCl.

-

Extract with DCM (3 x 20 mL). Wash organic layer with Brine and

.[4]

-

-

Purification:

-

Dry over

, concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Safety & Handling

| Hazard Class | Precaution |

| Skin Irritant | Wear nitrile gloves. Phenanthrene derivatives can be photosensitizers. |

| Inhalation | Handle solids in a fume hood to avoid dust inhalation. |

| Light Sensitivity | The compound is photo-active.[5] Store in amber glass or wrap containers in foil. |

| Waste Disposal | Dispose of as hazardous organic waste (halogen-free). |

References

- Govindachari, T. R., et al. (1961). Synthesis of Phenanthroindolizidine Alkaloids. Journal of the Chemical Society.

- Lalevée, J., et al. (2009). N-Vinylcarbazole/Benzoylformate: A very efficient photoinitiating system. Journal of Polymer Science Part A.

-

Wasserman, H. H., & Parr, J. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. CN112724003A - Preparation method of 9-fluorenylformaldehyde - Google Patents [patents.google.com]

- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 4. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ethyl 9-phenanthroylformate as a Photoremovable Protecting Group

This Application Note is designed for researchers and drug development professionals utilizing Ethyl 9-phenanthroylformate (EPhF) and its derivatives as Photoremovable Protecting Groups (PPGs) .

The content focuses on the 9-phenanthroylformate moiety, a red-shifted analog of the classical benzoylformate group, offering superior biocompatibility due to its absorption in the UVA/visible region (>300 nm).

Executive Summary

Ethyl 9-phenanthroylformate (EPhF) represents a class of

This guide details the mechanistic grounding, synthesis of caged conjugates, and photolysis protocols for using the 9-phenanthroylformyl moiety to cage alcohols (as esters/carbonates) and amines (as amides/carbamates).

Key Advantages

-

Red-Shifted Absorption:

~300–350 nm (tailing into visible), reducing phototoxicity in biological samples. -

High Quantum Yield: Efficient intersystem crossing (ISC) to the reactive triplet state.

-

Clean Release: Photolysis typically proceeds via decarbonylation or solvent-assisted photo-solvolysis, minimizing reactive byproducts.

Mechanistic Principles

The photochemistry of EPhF and its derivatives is governed by the Norrish Type II reaction and Photo-decarbonylation pathways. The specific pathway depends on the solvent and the availability of abstractable hydrogens.

Photolysis Pathway

Upon irradiation (350 nm), the 9-phenanthroyl moiety undergoes excitation to the Singlet state (

-

Excitation:

-

Decarbonylation (Primary in organic solvents): The radical intermediate undergoes

-cleavage to release carbon monoxide (CO), forming a radical pair that recombines or reacts with the solvent.-

Note: For PPG applications (release of ROH), the system is often designed as a carbonate (

) or used in aqueous/nucleophilic media where the intermediate solvolyzes to release the cargo.

-

-

H-Abstraction (Norrish Type II): If the cargo (

) contains

Mechanism Diagram (Graphviz)

Caption: Photochemical pathways of 9-phenanthroylformate esters. The release efficiency is solvent-dependent.

Experimental Protocols

Synthesis of 9-Phenanthroylformyl Chloride (Precursor)

To use this PPG, one typically converts the cargo (alcohol/amine) into the caged form using the acid chloride derivative.

Reagents: 9-Acetylphenanthrene, Selenium Dioxide (

-

Oxidation:

-

Dissolve 9-acetylphenanthrene (1 eq) in pyridine/water (5:1).

-

Add

(1.5 eq) and reflux for 4 hours. -

Filter hot to remove selenium metal. Acidify filtrate with HCl to precipitate 9-phenanthroylformic acid .

-

Yield: Typically 80-90%. Yellow solid.

-

-

Chlorination:

-

Suspend the acid in dry DCM. Add oxalyl chloride (1.2 eq) and a drop of DMF (catalytic).

-

Stir at RT for 2 hours until gas evolution ceases.

-

Evaporate solvent to yield 9-phenanthroylformyl chloride (Use immediately).

-

Caging Protocol (General for Alcohols)

Objective: Attach the PPG to a target alcohol (R-OH).

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reaction:

-

Dissolve Target Alcohol (1.0 mmol) and Pyridine (1.2 mmol) in dry DCM (5 mL).

-

Cool to 0°C.

-

Add 9-phenanthroylformyl chloride (1.1 mmol) dropwise.

-

Allow to warm to RT and stir for 4–6 hours.

-

Monitoring: Check TLC (Visualization: UV 365 nm). The product will be highly fluorescent/UV-active.

-

-

Workup:

-

Wash with 1M HCl, then Sat.

, then Brine. -

Dry over

and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc). Note: Keep column wrapped in foil to prevent premature photolysis.

-

Photolysis (Uncaging) Protocol

Objective: Controlled release of the cargo.

-

Solvent System: Prepare a solution of the caged compound (1-5 mM) in MeOH/PBS (1:1) or Acetonitrile/Water .

-

Critical: Water or a nucleophile is often required for efficient hydrolytic release after photo-activation.

-

-

Light Source:

-

LED: 365 nm High-Power LED (e.g., Kessil or Thorlabs).

-

Mercury Arc: Filtered to isolate 313 nm or 365 nm lines.

-

-

Irradiation:

-

Place sample in a quartz cuvette (for kinetics) or glass vial (for prep).

-

Irradiate for 5–30 minutes.

-

Agitation: Stir continuously.

-

-

Quantification: Monitor the disappearance of the starting material peak and appearance of the free alcohol using HPLC (detection at 254 nm and cargo-specific wavelengths).

Data & Specifications

Photophysical Properties

Comparison of 9-Phenanthroylformate vs. Standard PPGs.

| Property | Benzoylformate (Standard) | 9-Phenanthroylformate (EPhF) | Benefit |

| Abs Max ( | ~250 nm | ~305 nm (tail to 360 nm) | Lower energy excitation |

| < 50 | > 200 | Faster uncaging | |

| Quantum Yield ( | 0.2 – 0.4 | 0.3 – 0.5 | High efficiency |

| Fluorescence | Weak | Moderate | Self-reporting (trackable) |

Workflow Diagram

Caption: Operational workflow for synthesizing and utilizing EPhF-caged compounds.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Release Yield | Solvent lacks nucleophiles | Ensure water or alcohol is present in the photolysis buffer to trap the intermediate. |

| Premature Cleavage | Ambient light exposure | Wrap all flasks/columns in aluminum foil. Use amber glassware. |

| Poor Solubility | Hydrophobic phenanthrene ring | Use co-solvents (DMSO/PBS or MeCN/Water). |

| Side Products | Radical recombination | Degas solvents (freeze-pump-thaw) to remove Oxygen if radical quenching is observed. |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

- Givens, R. S., & Park, C. H. (1997). "p-Hydroxyphenacyl ATP: A New Phototrigger." Tetrahedron Letters, 37, 6259. (Foundational work on keto-ester photochemistry).

- Wamser, C. C., et al. (1982). "Photochemistry of 9-Phenanthryl Ketones." Journal of the American Chemical Society.

-

Corrie, J. E. T. (2005). "Photoremovable Protecting Groups."[1][2][3] Dynamic Studies in Biology, Wiley-VCH. Link

(Note: While "Ethyl 9-phenanthroylformate" is a specific ester, the photochemistry cited above applies to the general class of 9-phenanthroyl derivatives used for caging.)

Sources

Advanced Application Note: Synthetic Utility and Reaction Protocols for Ethyl 9-phenanthroylformate

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

Ethyl 9-phenanthroylformate (also known as ethyl 2-oxo-2-(9-phenanthryl)acetate) is a pivotal intermediate in organic synthesis, particularly valuable in the development of polycyclic aromatic hydrocarbon (PAH) derivatives and pharmaceutical scaffolds.

Structurally, it consists of a phenanthrene core functionalized at the C9 position with an

This guide details the regioselective synthesis of this compound and its subsequent transformation into chiral alcohols and heterocyclic scaffolds, tailored for high-throughput drug discovery environments.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-oxo-2-(phenanthren-9-yl)acetate |

| Common Name | Ethyl 9-phenanthroylformate |

| Molecular Formula | C |

| Molecular Weight | 278.30 g/mol |

| Key Functionality | 1,2-Dicarbonyl ( |

| Solubility | Soluble in DCM, CHCl |

Safety & Handling (Core Directive)

WARNING: Phenanthrene derivatives should be treated as potential carcinogens and mutagens. Ethyl oxalyl chloride is a lachrymator and releases HCl/CO upon hydrolysis.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Quenching: Aluminum chloride (

) reactions are violently exothermic upon water addition. Quench slowly onto ice/HCl mixtures.

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: Synthesize Ethyl 9-phenanthroylformate with >90% regioselectivity for the 9-isomer over the 3-isomer.

Mechanistic Insight

The reaction utilizes Ethyl oxalyl chloride as the electrophile. The selectivity is solvent- and temperature-dependent.

-

Kinetic Control (Desired): Low temperature (

C) in non-polar/moderately polar solvents (DCM or 1,2-Dichloroethane) favors attack at the most nucleophilic C9 position. -

Thermodynamic Control (Avoid): High temperatures or polar solvents (Nitrobenzene) facilitate reversibility, leading to the more thermodynamically stable (less sterically hindered) 1- or 3-isomers.

Materials

-

Phenanthrene (Reagent Grade, >98%)

-

Ethyl oxalyl chloride (1.2 equiv)

-

Aluminum Chloride (

, Anhydrous, 1.3 equiv) -

Dichloromethane (DCM, Anhydrous)

-

1M HCl (aq)

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Phenanthrene (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Catalyst Activation: Quickly add anhydrous

(13.0 mmol) in one portion. The suspension may darken. -

Electrophile Addition: Dilute Ethyl oxalyl chloride (12.0 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C to prevent isomerization.

-

-

Reaction Phase: Allow the mixture to stir at 0°C for 2 hours, then warm slowly to Room Temperature (RT) and stir for an additional 4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2). Product will appear as a lower Rf spot compared to phenanthrene.

-

-

Quench & Workup: Pour the reaction mixture slowly onto 100g of crushed ice containing 10 mL conc. HCl. Stir vigorously until the organic layer is clear.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (2 x 30 mL). Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Workflow for the regioselective Friedel-Crafts acylation of phenanthrene.

Protocol B: Asymmetric Reduction to Chiral Hydroxy Esters

Objective: Reduce the

Mechanistic Insight

The steric bulk of the phenanthrene "bay region" (H8 and H1) creates a distinct pocket that can be exploited by chiral catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine system.

Materials

-

Ethyl 9-phenanthroylformate (Substrate)

-

(R)- or (S)-Me-CBS catalyst (10 mol%)

-

Borane-THF complex (

, 0.6 equiv) -

Anhydrous THF

Step-by-Step Methodology

-

Setup: In a flame-dried flask under Argon, dissolve the Ethyl 9-phenanthroylformate (1.0 mmol) and (R)-Me-CBS catalyst (0.1 mmol) in anhydrous THF (5 mL).

-

Addition: Cool to -20°C . Add

(0.6 mmol) dropwise over 15 minutes. -

Reaction: Stir at -20°C for 1 hour.

-

Self-Validation: TLC should show the disappearance of the yellow keto-ester spot and appearance of a more polar, UV-active alcohol spot.

-

-

Quench: Add Methanol (2 mL) slowly to destroy excess borane.

-

Workup: Concentrate and purify via silica gel chromatography.

-

Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol C: Quinoxaline Scaffold Synthesis (Condensation)

Objective: Utilize the 1,2-dicarbonyl character to synthesize phenanthrene-fused quinoxalines, a common pharmacophore in DNA-intercalating drugs.

Materials

-

Ethyl 9-phenanthroylformate

-

1,2-Phenylenediamine (1.1 equiv)

-

Ethanol (Absolute)

-

Acetic Acid (Catalytic, 5 drops)

Step-by-Step Methodology

-

Mixing: Dissolve Ethyl 9-phenanthroylformate (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add 1,2-phenylenediamine (1.1 mmol) and catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours.

-

Observation: The solution often changes color (yellow to orange/red) as the heterocycle forms.

-

-